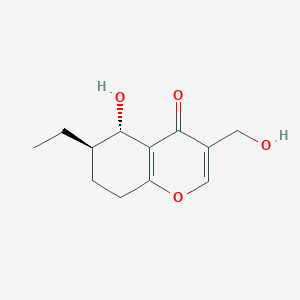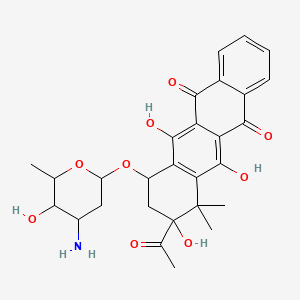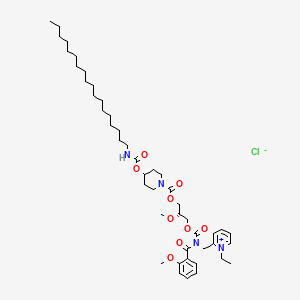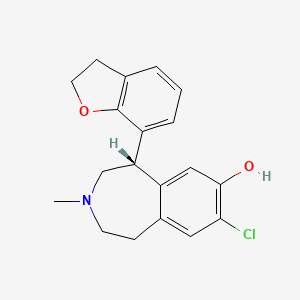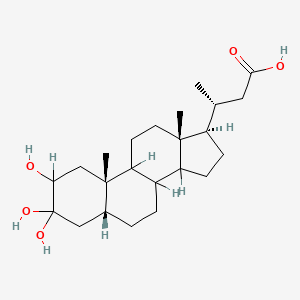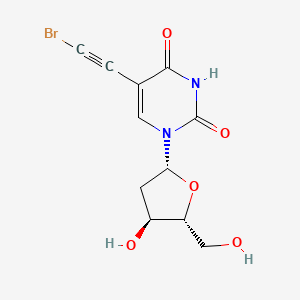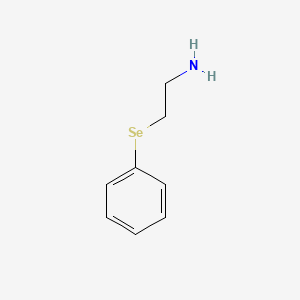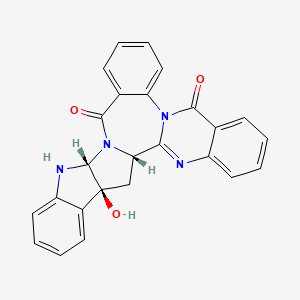
Asperlicin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asperlicin E is a member of the class of asperlicins that is asperlicin C in which the lactam nitrogen of the benzodiazepineone moiety has undergone addition to the 2-position of the 2-3 double bond of the indole moeity, and in which the hydrogen at the 3-position of the indole moiety has been replaced by a hydroxy group. It is a cholecystokinin antagonist. It has a role as a cholecystokinin antagonist and an Aspergillus metabolite. It is a member of asperlicins, an organic heteroheptacyclic compound, an aminal and a tertiary alcohol.
Aplicaciones Científicas De Investigación
Biosynthesis and Molecular Structure
Asperlicin E, a member of the asperlicin family of fungal metabolites produced by Aspergillus alliaceus, is recognized for its complexity and potent biological activities. The biosynthesis of asperlicin E involves a two-enzyme pathway that generates its heptacyclic scaffold, showcasing the efficiency of its natural synthesis. This pathway has been elucidated through genetic characterization, highlighting the role of the oxidative cyclization enzyme AspB in its formation (Haynes, Gao, Tang, & Walsh, 2012).
Pharmacological Properties
Asperlicin E is noted for its role as a nonpeptide cholecystokinin (CCK) antagonist. It exhibits high affinity for CCK receptors, particularly in peripheral tissues, making it a valuable tool for studying the physiological and pharmacological actions of CCK. This includes its antagonistic effects on isolated islets, where it mitigates the stimulatory effects of CCK, and its implications in pancreatitis and pancreatic diseases (Chang et al., 1985); (Zawalich & Diaz, 1987).
Synthetic Modifications
Research has also focused on the synthesis of asperlicin E analogs. Innovations in this area aim to improve potency and water solubility, which can enhance their utility in physiological and pharmacological studies. These synthetic modifications further the understanding of the molecular design of CCK antagonists and open avenues for therapeutic applications (Bock et al., 1986).
Propiedades
Número CAS |
93413-05-9 |
|---|---|
Nombre del producto |
Asperlicin E |
Fórmula molecular |
C25H18N4O3 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
(1S,20R,28S)-28-hydroxy-3,11,19,21-tetrazaheptacyclo[17.10.0.02,11.04,9.012,17.020,28.022,27]nonacosa-2,4,6,8,12,14,16,22,24,26-decaene-10,18-dione |
InChI |
InChI=1S/C25H18N4O3/c30-22-14-7-1-4-10-17(14)26-21-20-13-25(32)16-9-3-5-11-18(16)27-24(25)29(20)23(31)15-8-2-6-12-19(15)28(21)22/h1-12,20,24,27,32H,13H2/t20-,24+,25-/m0/s1 |
Clave InChI |
HYHLSEUXMRFVND-AMDXRBSFSA-N |
SMILES isomérico |
C1[C@H]2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2[C@@H]6[C@]1(C7=CC=CC=C7N6)O |
SMILES |
C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O |
SMILES canónico |
C1C2C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(=O)N2C6C1(C7=CC=CC=C7N6)O |
Sinónimos |
asperlicin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



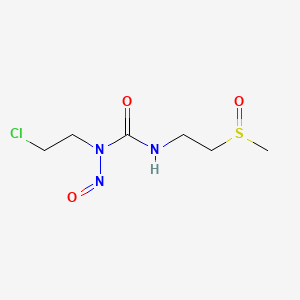
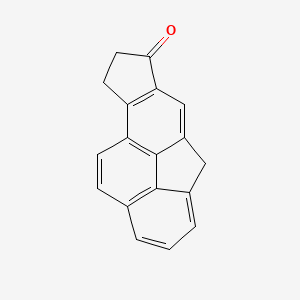
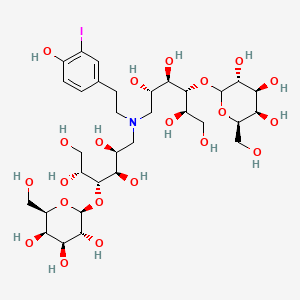
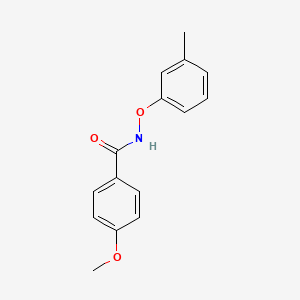
![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)

